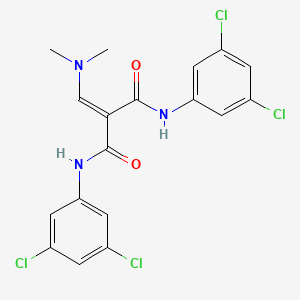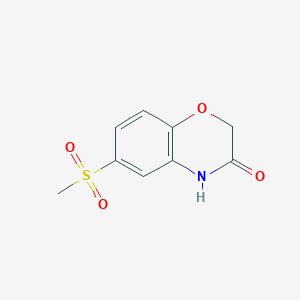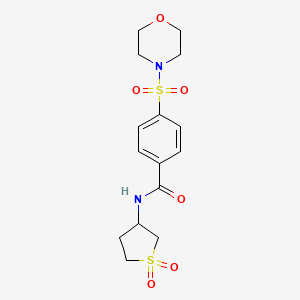
甘油酸-赖氨酸酰胺
描述
Glycolic acid-lysine-amide (GALA) is a product of the Maillard reaction, a form of non-enzymatic browning. It is associated with advanced glycation endproducts (AGEs) and α-dicarbonyl compounds, which are significant in many chronic and age-related diseases . It is formed through the reaction pathways of the Maillard reaction, specifically through the nucleophilic addition of water at the imine group .
Synthesis Analysis
The synthesis of GALA involves the reaction of glyoxal and lysine. The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation . The introduction of positively charged amino acids Arg, Lys and hydrophilic residues into RMLD156G may promote the formation of salt bridges or hydrogen bond interactions with the α-carboxylic group of glycine to achieve a favorable orientation within the binding pocket of RML for nucleophilic attack .Molecular Structure Analysis
The molecular structure of GALA involves the formation of Schiff bases of Nα, Nε -diglycated lysines from their Amadori isomers . The structure of GALA is directly linked to N-carboxymethyllysine via glyoxal-imine structures .Chemical Reactions Analysis
The formation of GALA involves the Maillard reaction, a non-enzymatic browning process. This reaction is associated with the formation of advanced glycation endproducts (AGEs) and α-dicarbonyl compounds . The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation .科学研究应用
- 研究人员已发现GALA是细胞中一种新型酰胺键赖氨酸修饰 。它对于理解细胞过程和蛋白质调控至关重要。
- GALA的酰胺键结构使其在酶工程中具有重要意义。 例如,引入带正电荷的氨基酸,如精氨酸 (Arg) 和赖氨酸 (Lys),可以促进与甘氨酸的α-羧基的有利相互作用 。
- AGEs与糖尿病和与衰老相关的疾病有关。 研究GALA有助于阐明这些过程 。
蛋白质翻译后修饰
酶工程和酰胺形成
晚期糖基化终产物 (AGEs)
作用机制
Target of Action
Glycolic acid-lysine-amide primarily targets proteins in the body . It is a prototype for novel amide protein modifications produced by reducing sugars . The compound’s primary targets are proteins, and it plays a significant role in protein modification .
Mode of Action
Glycolic acid-lysine-amide interacts with its protein targets through a process known as the Maillard reaction . This non-enzymatic reaction occurs when reducing sugars react with proteins or other amine structures via highly reactive intermediates in complex reaction cascades . Glycolic acid-lysine-amide is formed from the Amadori product of glucose and lysine, and its formation depends directly upon oxidation .
Biochemical Pathways
The formation of glycolic acid-lysine-amide is part of the Maillard reaction pathways . These pathways lead to the formation of advanced glycation end products (AGEs) and α-dicarbonyl compounds, which are central intermediates of AGE formation in vivo . The N6-carboxymethyl lysine (CML) reaction cascade explains the formation of glycolic acid-lysine-amide via isomerization of the hydrated glyoxal-imine .
Pharmacokinetics
Given its role in protein modification, it can be inferred that its bioavailability would depend on factors such as the concentration of proteins and reducing sugars in the body, as well as the presence of oxidative conditions .
Result of Action
The molecular and cellular effects of glycolic acid-lysine-amide’s action primarily involve protein modification . These modifications can have significant pathophysiological implications, as they have been associated with various chronic and age-related diseases such as diabetes, atherosclerosis, and aging .
Action Environment
The action, efficacy, and stability of glycolic acid-lysine-amide can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of glycolic acid-lysine-amide, is known to occur more readily under certain conditions such as high temperatures . Additionally, the presence of reducing sugars and oxidative conditions can also influence the formation and action of glycolic acid-lysine-amide .
安全和危害
生化分析
Biochemical Properties
Glycolic acid-lysine-amide is formed via amide bonds, which are common in lysine modifications . It is a prototype for novel amide protein modifications produced by reducing sugars . The formation of glycolic acid-lysine-amide from the Amadori product of glucose and lysine depends directly upon oxidation .
Cellular Effects
Glycolic acid-lysine-amide, as a product of the Maillard reaction, may contribute to the pathogenesis of various diseases . It is suggested that glycolic acid-lysine-amide could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of glycolic acid-lysine-amide involves glyoxal and glycolaldehyde as immediate precursors, and reaction pathways are directly linked to N-carboxymethyllysine via glyoxal-imine structures . Glycolic acid-lysine-amide shares a common intermediate with glyoxal lysine dimer (GOLD), another product of the Maillard reaction .
Temporal Effects in Laboratory Settings
It is known that the formation of glycolic acid-lysine-amide from the Amadori product of glucose and lysine depends directly upon oxidation .
Metabolic Pathways
Glycolic acid-lysine-amide is involved in the Maillard reaction, a complex metabolic pathway. This reaction is a major mechanism of post-translational modification of proteins and has been associated with various pathologies .
属性
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAIAXBEFIRPKG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171262-64-9 | |
| Record name | (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)


![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)